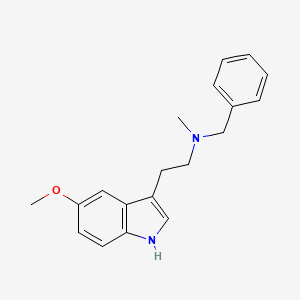
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is a complex organic compound that belongs to the class of tryptamines Tryptamines are known for their significant roles in biochemistry and pharmacology, often associated with neurotransmitter functions and psychoactive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-methoxyindole with benzyl chloride in the presence of a base, followed by reductive amination with formaldehyde and methylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, amines, or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Potential therapeutic applications due to its psychoactive properties, including research into treatments for mental health disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction can modulate various neurotransmitter pathways, influencing mood, perception, and cognition. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests a high affinity for the 5-HT2A receptor subtype.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxy group on the indole ring but differs in the alkylamine side chain.
N-Benzyl-2-(5-hydroxy-1H-indol-3-yl)-N-methylethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-Dimethyltryptamine (DMT): Lacks the benzyl group, making it structurally simpler.
Uniqueness
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is unique due to its combination of a benzyl group and a methoxy-substituted indole ring. This structural arrangement enhances its affinity for certain serotonin receptors, potentially leading to distinct pharmacological effects compared to other tryptamines.
Propiedades
Número CAS |
1233-48-3 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.398 |
Nombre IUPAC |
N-benzyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(14-15-6-4-3-5-7-15)11-10-16-13-20-19-9-8-17(22-2)12-18(16)19/h3-9,12-13,20H,10-11,14H2,1-2H3 |
Clave InChI |
IFRNCHRBJMIVBK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
Sinónimos |
1H-Indole-3-ethanamine, 5-methoxy-N-methyl-N-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















